4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)16-9-7-15(8-10-16)20-18(22)4-3-13-23-17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOUWWXKAPEGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide typically involves the following steps:
Formation of 4-(4-chlorophenoxy)butanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid under acidic conditions.
Amidation Reaction: The 4-(4-chlorophenoxy)butanoic acid is then reacted with 4-(dimethylamino)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenoxy Substituents
- 4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butanamide (): The 2,4-bis(tert-pentyl)phenoxy group increases steric bulk and lipophilicity compared to the target compound’s 4-chlorophenoxy.
- 4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (): The ethylphenoxy group offers moderate hydrophobicity, while the morpholine substituent improves aqueous solubility due to its polar oxygen and amine groups. This contrasts with the dimethylamino group in the target compound, which is less polar but may enhance membrane permeability .
Aromatic Ring Modifications
Physicochemical Properties
- Lipophilicity: The dichlorophenoxy group in N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide () increases logP compared to the target compound’s monochloro substitution, likely enhancing membrane permeability but reducing solubility .
Biological Activity
4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide includes a chlorophenoxy group and a dimethylamino phenyl group, which contribute to its unique biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which may influence its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that it may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways involved can vary depending on the context of use and the biological system being studied.
Antimicrobial Activity
Studies have investigated the antimicrobial properties of 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide. Preliminary results suggest that the compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, it has shown potential against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various in vitro studies. It has demonstrated cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values for these cell lines indicate that the compound effectively inhibits cell proliferation at nanomolar concentrations .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 0.05 |
| HT-29 | 0.03 |
| M21 | 0.04 |
These findings suggest that 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been explored for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values against COX-2 were noted to be comparable to established anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .
| Compound | IC50 COX-2 (μM) |
|---|---|
| 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide | 0.04 |
| Celecoxib | 0.04 |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that treatment with the compound led to significant reductions in cell viability, particularly in MCF7 cells.
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound effectively reduced inflammation, supporting its potential as an anti-inflammatory agent.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and disruption of mitochondrial membrane potential.
Q & A
What are the recommended synthetic pathways and critical intermediates for 4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide?
Methodological Answer:
The synthesis of this compound typically involves a multi-step approach:
- Step 1: Preparation of the chlorophenoxybutanoic acid intermediate via nucleophilic substitution between 4-chlorophenol and γ-butyrolactone under alkaline conditions (e.g., KOH/EtOH, reflux for 6–8 hours) .
- Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt in DMF, followed by amidation with 4-(dimethylamino)aniline. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .
- Critical Intermediates: 4-(4-Chlorophenoxy)butanoic acid and 4-(dimethylamino)aniline. Monitoring reaction progression with TLC (Rf ~0.3 in 3:1 hexane/EtOH) is essential.
How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
Contradictions may arise due to assay-specific conditions (e.g., pH, solvent compatibility, or cell-line variability). To address this:
- Normalize Data: Use internal controls (e.g., reference inhibitors like staurosporine for kinase assays) to calibrate activity measurements .
- Validate Solvent Effects: Test the compound in DMSO vs. aqueous buffers to rule out solvent-induced artifacts. For example, DMSO concentrations >1% can alter membrane permeability in cell-based assays .
- Cross-Validate Targets: Employ orthogonal assays (e.g., SPR for binding affinity and enzymatic inhibition assays) to confirm target engagement .
What advanced spectroscopic techniques are optimal for structural elucidation and purity assessment?
Methodological Answer:
- NMR: ¹H/¹³C NMR in DMSO-d6 to identify key signals: δ 2.85 (dimethylamino protons), δ 7.2–7.8 (aromatic protons). DEPT-135 can differentiate CH₂ and CH₃ groups in the butanamide chain .
- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) with ESI-MS in positive mode to confirm molecular ion [M+H]+ at m/z 361.1. Purity >95% is achievable with a retention time of 8.2 min .
- FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified chlorophenoxy (e.g., fluoro or methyl substituents) or dimethylamino groups (e.g., morpholino or piperazinyl). Compare IC₅₀ values in enzyme inhibition assays .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Tyr-123 in kinase domains) .
- In Silico QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity trends .
What strategies are effective for assessing chemical stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C/75% RH) conditions for 24–72 hours. Monitor degradation via HPLC .
- Plasma Stability: Incubate in rat plasma (37°C, 1–6 hours) and quantify remaining compound using LC-MS/MS. A half-life <2 hours suggests need for prodrug strategies .
What computational tools are recommended for predicting target interactions and off-target effects?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to simulate binding to hypothesized targets (e.g., HDACs or kinases). Focus on ΔG values < -8 kcal/mol for high-affinity interactions .
- Off-Target Screening: Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs or ion channels). Validate with radioligand displacement assays .
How can researchers optimize experimental protocols to minimize byproduct formation during synthesis?
Methodological Answer:
- Temperature Control: Maintain amidation steps at 0–5°C to suppress side reactions (e.g., over-acylation) .
- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency and reduce residual acid .
- Workup Procedures: Extract with saturated NaHCO₃ to remove unreacted aniline, followed by recrystallization in ethanol/water (1:1) for high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
